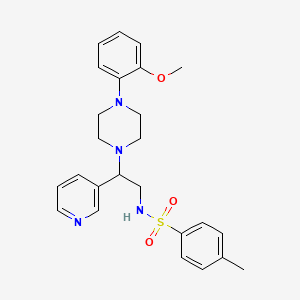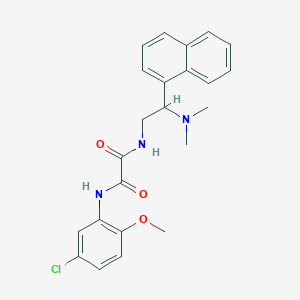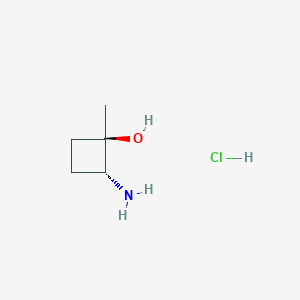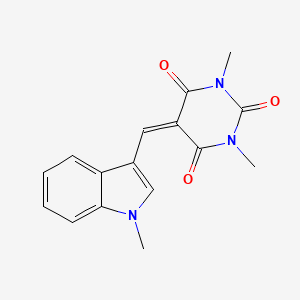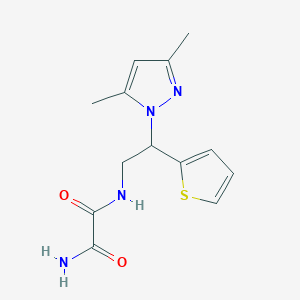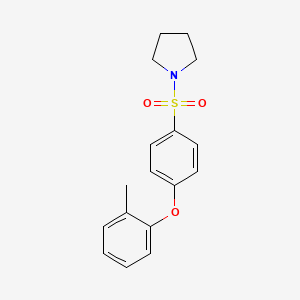
Ethyl 4-(cyanomethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(cyanomethoxy)benzoate is a chemical compound with the CAS Number: 501662-75-5 . It has a molecular weight of 205.21 and its IUPAC name is ethyl 4-(cyanomethoxy)benzoate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. These include 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic nitrile, and 1 aromatic ether .Physical And Chemical Properties Analysis
Ethyl 4-(cyanomethoxy)benzoate is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Photopolymerization in Coating Applications
Ethyl 4-(cyanomethoxy)benzoate, as part of a group of benzoate ester derivatives of ethyl α-hydroxymethylacrylate, has been studied for its rapid photopolymerization properties. These derivatives, including ethyl 4-(cyanomethoxy)benzoate, exhibit photopolymerization rates significantly faster than MMA (methyl methacrylate), making them suitable for rapid photocure in thin film and coating applications. Their physical properties align more with linear structures rather than highly crosslinked systems, indicating potential in a variety of industrial and commercial applications such as coatings and adhesives (Avci et al., 1996).
Anti-Juvenile Hormone Agent in Pest Management
Ethyl 4-(cyanomethoxy)benzoate has been researched for its potential use as an anti-juvenile hormone (JH) agent. This compound can induce precocious metamorphosis in certain insects, such as the silkworm Bombyx mori, indicating a deficiency in juvenile hormone. This application is particularly relevant in pest management and control strategies, where disrupting the developmental stages of pest insects can be an effective means of control (Kuwano et al., 2008).
Nonlinear Optical (NLO) Properties
Studies on the nonlinear optical (NLO) properties of ethyl 4-(cyanomethoxy)benzoate derivatives have shown promising results. These derivatives, including modifications of ethyl 4-(cyanomethoxy)benzoate, have been found to have significant NLO properties, which are potentially useful in the development of NLO materials. These materials can be applied in areas like telecommunications, laser technology, and information processing (Kiven et al., 2023).
Liquid Crystalline Behavior in Materials Science
The liquid crystalline behavior of ethyl 4-(cyanomethoxy)benzoate derivatives has also been a subject of research. These compounds display certain mesomorphic properties which could be valuable in the development of new materials with specific thermal and optical properties. This research is critical for advancing technologies in displays, sensors, and various electronic devices (Matsuzaki et al., 1990).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Direcciones Futuras
While specific future directions for Ethyl 4-(cyanomethoxy)benzoate are not mentioned in the search results, research into related compounds suggests potential areas of interest. For example, benzocaine derivatives have shown promising features that could be correlated with their biological activities . Further modification of benzocaine has led to the development of highly biologically active compounds such as leteprinim, a hypoxanthine derivative that enhances neuron survival in the brain .
Propiedades
IUPAC Name |
ethyl 4-(cyanomethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECUFOYIBBNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501662-75-5 |
Source


|
| Record name | ethyl 4-(cyanomethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

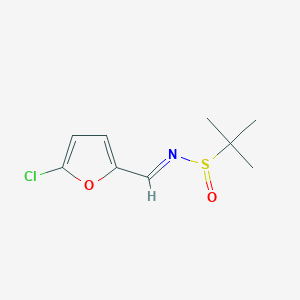
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2656913.png)
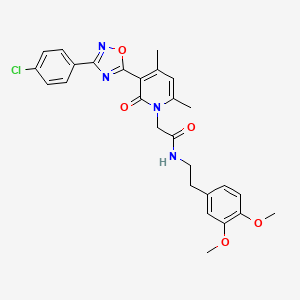
![2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2656919.png)
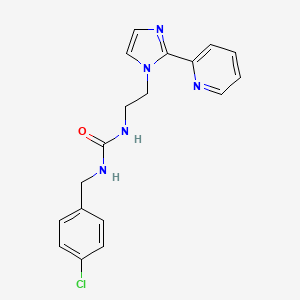
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656921.png)
